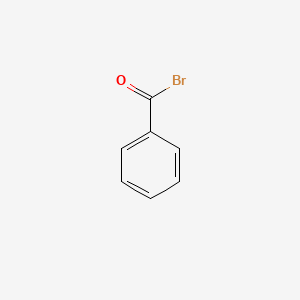

Benzoyl bromide

Descripción general

Descripción

Benzoyl bromide (C₇H₅BrO, MW 185.018, CAS 618-32-6) is an acyl bromide characterized by a benzoyl group (C₆H₅CO−) bonded to a bromine atom . It is a reactive compound widely used in organic synthesis and materials science, particularly in the preparation of lead bromide perovskite nanocrystals. Its decomposition releases bromide ions, which are critical for forming metal halide complexes and nanocrystals . This compound exhibits distinct absorption peaks at 295 nm and 282 nm, which shift upon reaction with nucleophiles like oleylamine .

Métodos De Preparación

Halide Exchange Reaction for Benzoyl Bromide Synthesis

The halide exchange reaction represents a scalable and efficient route to this compound, leveraging the nucleophilic displacement of chloride in benzoyl chloride (C₆H₅COCl) using bromide salts. This method is analogous to the synthesis of benzoyl iodide detailed in recent nanocrystal research .

Reaction Mechanism and Conditions

In this approach, benzoyl chloride reacts with sodium bromide (NaBr) or potassium bromide (KBr) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, where bromide ions displace chloride:

Key parameters influencing yield include:

-

Temperature : Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition.

-

Solvent : Anhydrous conditions prevent hydrolysis of this compound to benzoic acid.

-

Stoichiometry : A 10–20% excess of NaBr ensures complete conversion .

Industrial-Scale Adaptations

Patent CN102329192A , though primarily focused on benzyl bromide, provides insights into optimizing exothermic halide exchange reactions. For this compound, similar strategies apply:

-

Catalyst Use : Concentrated sulfuric acid or Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing the C–Cl bond.

-

Distillation : Vacuum distillation (e.g., −0.09 MPa) isolates this compound (b.p. 138–143°C) from byproducts .

Direct Bromination of Benzoic Acid

This compound can be synthesized directly from benzoic acid (C₆H₅COOH) using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method is favored for high-purity applications but requires careful handling of corrosive reagents.

Reaction with Phosphorus Tribromide

The reaction follows:

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (PBr₃) | 1:3 (acid:PBr₃) | Maximizes bromide availability |

| Temperature | 60–80°C | Prevents H₃PO₃ decomposition |

| Reaction Time | 2–4 hours | Ensures complete conversion |

Thionyl Bromide Method

Thionyl bromide offers a milder alternative:

Advantages :

-

Gas byproducts (SO₂, HBr) are easily removed, simplifying purification.

Applications in Nanocrystal Synthesis

Recent advancements in perovskite nanocrystal fabrication highlight this compound’s role as a precursor. Studies demonstrate its use in synthesizing CsPbBr₃ nanocrystals with tunable optoelectronic properties .

Synthesis Protocol for CsPbBr₃ Nanocrystals

| Parameter | Value | Purpose |

|---|---|---|

| This compound | 0.6 mmol | Pb²⁺ and Br⁻ source |

| Oleylamine (OLAM) | 1 mL | Ligand for size control |

| Reaction Temperature | 170°C | Controls nucleation rate |

| Solvent | Octadecene | High-boiling solvent |

This method achieves photoluminescence quantum yields >90%, underscoring this compound’s purity requirements .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halide Exchange | 85–92 | 95–98 | Industrial |

| PBr₃ Bromination | 88–94 | 97–99 | Lab-scale |

| SOBr₂ Bromination | 90–95 | 98–99.5 | Pilot-scale |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions: Benzoyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: this compound can react with nucleophiles to form benzoyl derivatives. For example, it reacts with alcohols to form esters and with amines to form amides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and hydrogen bromide.

Reduction: this compound can be reduced to benzaldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Catalysts: Iron or aluminum bromide is often used as a catalyst in the bromination process.

Solvents: Reactions involving this compound are typically carried out in organic solvents such as dichloromethane or carbon tetrachloride.

Major Products:

Esters: Formed by the reaction of this compound with alcohols.

Amides: Formed by the reaction of this compound with amines.

Benzoic Acid: Formed by the hydrolysis of this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzoyl bromide is primarily used as a reagent for introducing benzoyl groups into various organic compounds. This property is crucial in the synthesis of pharmaceuticals and fine chemicals.

Synthesis of Benzoyl Derivatives

This compound facilitates the formation of benzoyl derivatives through acylation reactions. It reacts with alcohols and amines to produce esters and amides, respectively, which are essential intermediates in drug synthesis.

Benzylation Reactions

In organic synthesis, benzylation is achieved using this compound as a more reactive alternative to benzyl chloride. The compound can introduce benzyl groups into substrates under mild conditions, often employing catalytic amounts of sodium iodide to generate benzyl iodide in situ, enhancing reactivity .

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Antibiotics

One notable application is in the synthesis of penicillin derivatives. This compound acts as a key intermediate in the formation of various penicillin structures by facilitating the introduction of benzoyl moieties .

Production of Anticancer Agents

Research has indicated that this compound can be utilized in synthesizing compounds with potential anticancer properties by modifying existing drug scaffolds to enhance their biological activity .

Material Science Applications

This compound is also employed in material science for the production of polymers and resins.

Polymerization Initiator

As a radical initiator, this compound is used in polymerization processes to create polymers such as poly(methyl methacrylate) (PMMA). Its ability to initiate chain-growth polymerization makes it valuable for producing plastics and coatings .

Synthesis of Synthetic Resins

The compound is involved in synthesizing synthetic resins that find applications in adhesives, coatings, and sealants due to their strong bonding properties and durability .

Kinetics Studies

A study conducted on the kinetics of solvolysis of benzoyl halides demonstrated that this compound exhibits unique behavior in microemulsion systems, revealing insights into its reactivity under different conditions . The findings highlighted how varying water content influences reaction rates, providing valuable data for optimizing synthetic routes.

Reaction Mechanisms

Research by Ando and Kimura (1991) illustrated the nucleophilic displacement reactions involving benzyl bromide with potassium cyanide supported on alumina. This study provided insights into reaction mechanisms that are foundational for developing new synthetic methodologies .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Introduction of benzoyl groups | Enhances reactivity and selectivity |

| Pharmaceuticals | Synthesis of antibiotics and anticancer agents | Critical for developing effective drugs |

| Material Science | Polymerization initiator | Produces durable plastics and coatings |

| Kinetics Studies | Investigating solvolysis reactions | Optimizes synthetic routes |

| Reaction Mechanisms | Nucleophilic displacement reactions | Provides foundational knowledge for new methods |

Mecanismo De Acción

The mechanism of action of benzoyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles to form benzoyl derivatives through the following steps:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, resulting in the elimination of hydrogen bromide and the formation of the benzoyl derivative.

The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the reaction conditions .

Comparación Con Compuestos Similares

Benzoyl Bromide vs. Benzyl Bromide

| Property | This compound (C₇H₅BrO) | Benzyl Bromide (C₇H₇Br) |

|---|---|---|

| Structure | Acyl bromide (C₆H₅CO−Br) | Alkyl bromide (C₆H₅CH₂Br) |

| Molecular Weight | 185.018 | 171.037 |

| Reactivity | Undergoes nucleophilic acyl substitution | Undergoes SN2 alkylation reactions |

| Key Applications | Nanocrystal synthesis, acylations | Alkylating agent, pharmaceuticals |

| Toxicity | Corrosive; limited toxicity data | Highly toxic (carcinogenic, mutagenic) |

- Reactivity Differences: this compound reacts with amines (e.g., oleylamine) to form amides and release bromide ions, crucial for perovskite nanocrystal growth . Benzyl bromide, in contrast, alkylates nucleophiles (e.g., in , it modifies sugar derivatives) .

- Applications: this compound’s role in nanocrystal synthesis is unique , while benzyl bromide is used in drug intermediates (e.g., neostigmine analogs) .

This compound vs. Benzoyl Chloride

| Property | This compound | Benzoyl Chloride (C₇H₅ClO) |

|---|---|---|

| Leaving Group | Br⁻ | Cl⁻ |

| Reactivity | Faster hydrolysis and nucleophilic substitution | Slower reactions due to weaker leaving group |

| Synthetic Utility | Preferred for rapid bromide release | Common in routine acylations |

- Reactivity : Bromide’s superior leaving group ability makes this compound more reactive. For example, in , this compound avoids unwanted side reactions (e.g., bromine-to-chlorine substitution) seen with benzoyl chloride during benzoylation .

- Applications: Benzoyl chloride is standard for acylation, but this compound is favored in nanocrystal synthesis where rapid bromide release is critical .

This compound vs. Phenacyl Bromide

- Reactivity: Phenacyl bromide’s α-bromo ketone structure enables alkylation and participation in cyclopropanation (), whereas this compound’s acyl bromide group facilitates nanocrystal nucleation .

This compound vs. Oxalyl Bromide

- Reactivity : Oxalyl bromide’s dual reactivity allows it to bind two aldehyde molecules, unlike this compound, which forms simpler adducts .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Reactivity |

|---|---|---|---|---|

| This compound | C₇H₅BrO | 185.018 | 618-32-6 | Acylation, nanocrystals |

| Benzyl bromide | C₇H₇Br | 171.037 | 100-39-0 | Alkylation |

| Benzoyl chloride | C₇H₅ClO | 140.57 | 98-88-4 | Acylation |

| Phenacyl bromide | C₈H₇BrO | 199.05 | N/A | Cyclopropanation |

Actividad Biológica

Benzoyl bromide, a chemical compound with the formula CHC(O)Br, is primarily used in organic synthesis and has gained attention for its biological activities, particularly in antibacterial and antifungal applications. This article explores the biological activity of this compound through various studies, highlighting its efficacy against different pathogens, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an aromatic compound that acts as a reactive acylating agent. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in synthesizing various organic compounds. The compound's reactivity is attributed to the presence of the carbonyl group (C=O) adjacent to the bromine atom, which can facilitate interactions with nucleophiles.

Antibacterial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antibacterial properties. Research conducted by Shakhatreh et al. (2016) evaluated the antibacterial activity of benzyl bromide derivatives against a range of Gram-positive and Gram-negative bacteria using disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Key Findings:

- Gram-Positive Bacteria : Benzyl bromide derivatives showed strong activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. The inhibition zones ranged from 8 to 17 mm, indicating effective antibacterial properties.

- Gram-Negative Bacteria : The activity against Gram-negative bacteria was moderate, with notable effects observed against Escherichia coli and Klebsiella pneumoniae. The MIC values for benzyl bromide derivatives were reported as follows:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10-17 | 1 |

| Streptococcus pyogenes | 15 | 0.5 |

| Enterococcus faecalis | 9 | 2 |

| Escherichia coli | 7 | 2 |

| Klebsiella pneumoniae | N/A | 4 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The same study highlighted its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The results indicated that benzyl bromide derivatives could inhibit fungal growth significantly.

Key Findings:

- Fungal Strains Tested : The compounds were evaluated against multiple fungal strains, with notable effectiveness observed against both yeast and mold forms.

- Minimum Inhibitory Concentration : The MIC values for antifungal activity were determined visually through optical density measurements, confirming the ability of benzyl bromide derivatives to inhibit fungal growth at low concentrations .

The biological activity of this compound is thought to stem from its ability to disrupt cellular processes in bacteria and fungi. It is hypothesized that the compound interacts with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth.

Proposed Mechanisms:

- Cell Membrane Disruption : this compound may alter the integrity of microbial cell membranes, leading to leakage of cellular contents.

- Enzyme Inhibition : The compound might inhibit key enzymes involved in metabolic processes critical for microbial survival.

Case Studies

Several case studies have documented the application of this compound in developing new antimicrobial agents:

- Study on Chalcone Derivatives : Research demonstrated that chalcone derivatives synthesized from benzyl bromides exhibited enhanced antibacterial and antifungal activities compared to their parent compounds, suggesting a synergistic effect when combined with other functional groups .

- Synthetic Applications : this compound has been utilized in synthesizing various biologically active compounds, showcasing its versatility in medicinal chemistry .

Q & A

Q. Basic: What are the critical safety protocols for handling benzoyl bromide in laboratory settings?

This compound is corrosive (Skin Corr. 1A–1C) and releases toxic HBr vapors upon hydrolysis . Key safety measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical splash goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via EPA-compliant hazardous waste protocols .

Q. Basic: How is this compound synthesized, and what purity validation methods are recommended?

Synthesis: Typically produced via benzoylation using benzoyl chloride with HBr or direct bromination of benzoic acid derivatives. A common method involves refluxing benzoyl chloride with excess PBr₃ in anhydrous conditions .

Purification: Distillation (bp 218–219°C) under reduced pressure removes impurities . Validate purity via:

Q. Basic: What are the key physicochemical properties relevant to experimental design?

- Physical State: Light orange liquid with density 1.57 g/mL at 25°C .

- Thermal Stability: Flash point 90°C; avoid open flames .

- Solubility: Miscible in benzene, ether, and THF; reacts violently with water .

Q. Advanced: How does this compound react with nucleophiles, and what mechanistic insights are critical for reaction optimization?

This compound undergoes nucleophilic acyl substitution. Key thermodynamic

- Hydrolysis: (exothermic, forms HBr and benzoic acid) .

- Aminolysis: Reaction with aniline derivatives ( C₆H₇N) yields amides () .

Optimization Tips: Use aprotic solvents (e.g., dry benzene) and stoichiometric control to minimize side reactions .

Q. Advanced: What are the decomposition pathways of this compound under varying conditions?

- Hydrolysis: Rapidly degrades in water to HBr (toxic) and benzoic acid. Reaction releases 170 kJ/mol heat, requiring temperature control .

- Thermal Degradation: Prolonged heating (>100°C) may produce brominated byproducts; monitor via TGA .

- Light Sensitivity: Store in amber vials to prevent photolytic decomposition .

Q. Advanced: Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 254 nm) for quantifying hydrolytic impurities .

Q. Advanced: How should researchers resolve contradictions in storage recommendations across safety guidelines?

Conflicting advice exists:

- Moisture Control: Some protocols recommend desiccants , while others mandate inert gas storage .

Methodological Resolution: Prioritize inert gas storage (N₂/Ar) for long-term stability, validated by Karl Fischer titration to ensure <0.1% moisture .

Q. Advanced: How can thermodynamic data inform reaction scalability and safety?

The exothermic hydrolysis () poses risks during large-scale reactions. Mitigation strategies include:

- Slow Addition: Introduce H₂O gradually to control heat release.

- Cooling Systems: Use jacketed reactors to maintain temperatures <25°C .

Q. Basic: What first-aid measures are essential for accidental exposure?

- Skin Contact: Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; administer oxygen if pulmonary edema occurs .

- Eye Exposure: Rinse with saline for 15 minutes; seek medical evaluation .

Q. Advanced: How does this compound interact with common laboratory reagents, and how can side reactions be minimized?

Propiedades

IUPAC Name |

benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHMSVIAGNIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060677 | |

| Record name | Benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-32-6 | |

| Record name | Benzoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79YZ864U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.